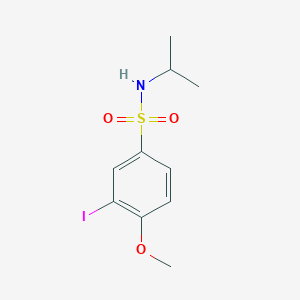![molecular formula C14H17NO2S3 B305213 N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305213.png)
N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide, commonly known as MTSEA, is a chemical compound that is widely used in scientific research. This compound is a sulfhydryl-reactive reagent that is used to modify proteins and study their functions. MTSEA has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
MTSEA works by reacting with cysteine residues in proteins. The reaction between MTSEA and cysteine residues forms a covalent bond that modifies the structure of the protein. This modification can affect the function of the protein, allowing researchers to study its role in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MTSEA depend on the protein that is being studied. MTSEA can affect the function of ion channels, enzymes, and other proteins that are involved in various physiological processes. For example, MTSEA has been shown to modify the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is involved in regulating ion transport in the lungs. MTSEA has also been used to study the function of the cardiac sodium channel, which is involved in the regulation of heart function.
Advantages and Limitations for Lab Experiments
MTSEA has several advantages for use in lab experiments. It is a sulfhydryl-reactive reagent that can modify cysteine residues in proteins, which allows researchers to study the effects of these modifications on protein function. MTSEA is also relatively easy to use and can be applied to a wide range of proteins. However, MTSEA has some limitations. It can be toxic to cells at high concentrations, and its effects on protein function can be difficult to interpret.
Future Directions
There are several future directions for research on MTSEA. One area of interest is the development of new methods for synthesizing MTSEA that are more efficient and cost-effective. Another area of interest is the development of new applications for MTSEA in the study of protein function. For example, MTSEA could be used to study the function of proteins involved in cancer or other diseases. Additionally, researchers could explore the use of MTSEA in drug discovery, as it may be possible to use MTSEA to modify the function of proteins that are involved in disease processes.
Synthesis Methods
MTSEA can be synthesized by reacting 2-chloroethyl sulfonate with 2-methylbenzenethiol in the presence of a base. The resulting product is then reacted with thiophene-2-sulfonyl chloride to yield MTSEA. The synthesis of MTSEA is a complex process that requires careful attention to detail and the use of specialized equipment.
Scientific Research Applications
MTSEA has a wide range of applications in scientific research. It is commonly used to study the structure and function of proteins, particularly those that contain cysteine residues. MTSEA can modify cysteine residues by forming covalent bonds with them, which allows researchers to study the effects of these modifications on protein function. MTSEA has been used to study ion channels, enzymes, and other proteins that are involved in various physiological processes.
properties
Product Name |
N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide |
|---|---|
Molecular Formula |
C14H17NO2S3 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H17NO2S3/c1-12-5-2-3-6-13(12)11-18-10-8-15-20(16,17)14-7-4-9-19-14/h2-7,9,15H,8,10-11H2,1H3 |
InChI Key |
MUMRSIRFAUPRCC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CSCCNS(=O)(=O)C2=CC=CS2 |
Canonical SMILES |
CC1=CC=CC=C1CSCCNS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305130.png)
amino]-N-(3-methoxypropyl)acetamide](/img/structure/B305133.png)
amino]-N-(2-methoxyethyl)acetamide](/img/structure/B305134.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B305137.png)
![N-allyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B305138.png)

![4-chloro-N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B305141.png)

![2-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305144.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B305145.png)
![N-benzyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B305146.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B305147.png)

amino]benzamide](/img/structure/B305153.png)